molecular formula C18H19ClN2O3S B6542698 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060253-54-4

2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542698
CAS No.: 1060253-54-4
M. Wt: 378.9 g/mol
InChI Key: LGFBELMGOXDFSW-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a sulfonamide group, a chloro group, and a pyrrolidinyl moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The sulfonamide group can be introduced through a sulfonation reaction, while the chloro group can be added via chlorination. The pyrrolidinyl moiety is often introduced through a cyclization reaction involving amino acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The pyrrolidinyl moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides or sulfonic acids.

  • Reduction: : Amines.

  • Substitution: : Various substituted pyrrolidines or other functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The sulfonamide moiety in 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide can inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to decreased tumor growth and metastasis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with sulfonamide groups showed promise in inhibiting cancer cell proliferation in vitro, suggesting potential for further development into anticancer agents.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The compound's structure may enhance its ability to target bacterial enzymes, leading to effective treatment options for resistant strains.

Research Findings : In vitro studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant pathogens.

Central Nervous System (CNS) Effects

The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly for their potential use in treating neurological disorders such as anxiety and depression.

Case Study : Research published in Neuropharmacology explored the effects of pyrrolidine derivatives on serotonin receptors, showing promising results for anxiety reduction in animal models.

Safety and Toxicity

While initial studies show promise, further research is essential to evaluate the safety profile of this compound. Toxicological assessments are critical to determine any adverse effects associated with its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide

  • 2-Chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide

  • 2-Chloro-N-(4-aminophenyl)benzene-1-sulfonamide

Uniqueness

2-Chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide stands out due to its pyrrolidinyl moiety, which is not commonly found in similar compounds. This structural feature allows for unique chemical reactivity and potential biological activity.

Biological Activity

2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, drawing from a variety of research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C20H23ClN2O4S
  • Molecular Weight : 378.9 g/mol
  • Functional Groups : Chlorine, sulfonamide, and pyrrolidine moieties

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, sulfonamides have been effective against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory prostaglandins . The specific activity of this compound in this regard remains to be fully elucidated but is expected to align with the known properties of similar compounds.

Anticancer Potential

Emerging studies have explored the anticancer potential of pyrrolidine-based compounds. The presence of the pyrrolidine ring has been linked to cytotoxic activity against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting the proliferation of human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 11.5 to 26.9 μg/mL against Geotrichum candidum, outperforming traditional antibiotics such as amphotericin B .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of sulfonamides demonstrated that these compounds effectively inhibited COX enzymes in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this mechanism .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AnticancerCytotoxic effects on cancer cell lines

Properties

IUPAC Name

2-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-16-5-1-2-6-17(16)25(23,24)20-15-9-7-14(8-10-15)13-18(22)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFBELMGOXDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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